Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
“Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C23H27N3O6S2 . It’s offered by some chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The average mass of this compound is 505.607 Da and the monoisotopic mass is 505.134125 Da .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is involved in complex chemical reactions due to its structural components, which include benzothiazole and sulfamoyl groups. Research on similar benzothiazole derivatives has shown various synthetic pathways and chemical properties. For example, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate exhibits tautomeric behaviors and undergoes decomposition under certain conditions, indicating the potential for complex chemical transformations within related compounds (Carrington et al., 1972). Additionally, novel compounds synthesized from benzothiazole reactions have been explored for their potential applications, showcasing the versatility and the synthetic interest in this chemical family (Nassiri & Forough Jalili Milani, 2020).
Applications in Heterocyclic Compound Research
The synthesis and exploration of heterocyclic compounds incorporating benzothiazole units, similar to the core structure of the compound , have been a focus of pharmaceutical and chemical research. These studies aim to understand the chemical behavior and potential applications of such compounds in various fields. For instance, the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives through reactions involving ethyl 3-bromo-4-oxopentanoate highlights the interest in developing novel heterocyclic compounds with potential biological and pharmaceutical applications (Abignente et al., 1987).
Potential Biological and Pharmacological Screening
The study and synthesis of benzothiazoles have also extended into the realm of biological and pharmacological screening. The creation of bioactive molecules incorporating fluoro-substituted benzothiazoles for antimicrobial, anti-inflammatory, and other activities indicate the potential health and pharmaceutical applications of such compounds (Patel et al., 2009). This research area provides insights into how ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and similar compounds could be explored for their pharmacological properties.
Mechanism of Action
The mechanism of action for this compound is not available in the search results.
properties
IUPAC Name |
ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-3-5-6-12-32-17-9-7-8-16(13-17)22(28)25-23-26(15-21(27)31-4-2)19-11-10-18(34(24,29)30)14-20(19)33-23/h7-11,13-14H,3-6,12,15H2,1-2H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYBXKORCOTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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